Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)-
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Overview
Description
Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- is a complex organic compound that features a piperazine ring substituted with anthracenylcarbonyl and naphthalenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- typically involves the reaction of piperazine with 9-anthracenylcarbonyl chloride and 1-naphthalenylamine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution, under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst, under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in an organic solvent such as tetrahydrofuran, at room temperature.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated carbonyl groups.
Substitution: Substituted piperazine derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene and naphthalene moieties, which exhibit strong fluorescence.
Medicine: Explored for its potential therapeutic properties, including its use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters such as serotonin and dopamine.
Pathways Involved: It may modulate signaling pathways related to mood regulation and cognitive function, potentially leading to its therapeutic effects in psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)-
- Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-naphthalenyl)-
- Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-naphthalenyl)-
Uniqueness
Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- is unique due to the specific positioning of the anthracenylcarbonyl and naphthalenyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its fluorescence properties, making it a valuable tool in fluorescence-based research applications.
Properties
CAS No. |
647854-32-8 |
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Molecular Formula |
C29H24N2O |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
anthracen-9-yl-(4-naphthalen-1-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C29H24N2O/c32-29(28-25-13-5-2-9-22(25)20-23-10-3-6-14-26(23)28)31-18-16-30(17-19-31)27-15-7-11-21-8-1-4-12-24(21)27/h1-15,20H,16-19H2 |
InChI Key |
HUDXAUFLYUZBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=CC=CC=C32)C(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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